Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH

Flow Peptide Synthesis Pseudoproline Acylation Aggregation Disruption

Acquire Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH (CAS 1451181-13-7) to eliminate aggregation at the critical Met-Thr junction in your SPPS workflow. This pre-formed pseudoproline dipeptide circumvents the inefficient in situ acylation of pseudoproline monomers—Met couples at only ~70% efficiency in flow systems—ensuring robust, predictable coupling. Its use in GLP-1 agonist syntheses (e.g., Tirzepatide) demonstrably elevates crude purity, reduces preparative HPLC burden, and lowers solvent costs. Substituting with standard Fmoc-Met-Thr-OH or a different pseudoproline risks re-emergent aggregation and incomplete couplings. Choose the sequence-specific building block that safeguards yield and process robustness in regulated API manufacturing.

Molecular Formula C27H32N2O6S
Molecular Weight 512.6 g/mol
CAS No. 1451181-13-7
Cat. No. B6315159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH
CAS1451181-13-7
Molecular FormulaC27H32N2O6S
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCC1C(N(C(O1)(C)C)C(=O)C(CCSC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C27H32N2O6S/c1-16-23(25(31)32)29(27(2,3)35-16)24(30)22(13-14-36-4)28-26(33)34-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21-23H,13-15H2,1-4H3,(H,28,33)(H,31,32)/t16-,22+,23+/m1/s1
InChIKeyDFVLCGBCANQGFL-XARZLDAJSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH CAS 1451181-13-7: A Specialized Pseudoproline Dipeptide for Challenging SPPS


Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH (CAS 1451181-13-7) is a pseudoproline (ψ-Pro) dipeptide derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS) [1]. This compound consists of an L-methionine (Met) residue and an L-threonine (Thr) residue in which the Thr side chain is reversibly protected as a 2,2-dimethyloxazolidine ring, mimicking the conformational properties of proline to disrupt peptide secondary structure formation during chain assembly [2]. The Fmoc group provides standard N-terminal protection, enabling straightforward incorporation into automated SPPS workflows. Its primary function is to mitigate aggregation, improve solvation, and enhance coupling efficiency in the synthesis of aggregation-prone or 'difficult' peptide sequences [1].

Why Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH Cannot Be Arbitrarily Substituted with Other Pseudoproline or Standard Amino Acid Building Blocks


Pseudoproline dipeptides are not functionally interchangeable. Their utility in overcoming aggregation and improving synthetic outcomes is highly sequence-dependent [1]. A general substitution, such as replacing Fmoc-Met-Thr(ψMe,Mepro)-OH with Fmoc-Met-Thr-OH (the standard dipeptide) or a different pseudoproline like Fmoc-Phe-Thr(ψMe,Mepro)-OH, will fundamentally alter the local conformational dynamics of the peptide chain. This can lead to the re-emergence of aggregation, incomplete couplings, and lower crude peptide purity. The specific identity of the N-terminal residue (in this case, Met) also critically impacts coupling efficiency; studies in flow chemistry have demonstrated that the efficiency of acylating a pseudoproline monomer varies significantly depending on the incoming amino acid, with Met exhibiting a distinct 70% efficiency compared to over 75% for most other residues [2]. Therefore, procurement decisions must be based on the exact sequence requirement; substituting this building block risks synthetic failure or substantial yield reduction.

Quantitative Evidence Differentiating Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH for Scientific Procurement Decisions


Acylation Efficiency in Flow Chemistry: Fmoc-Met-Thr(ψPro) vs. Other Amino Acids

In the context of acylation efficiency for pseudoproline incorporation, the Fmoc-Met-Thr(ψMe,Mepro) motif exhibits a quantifiably different performance compared to other Xaa-Thr(ψPro) dipeptides. When assessing the in situ acylation of an incorporated H-Thr(ψPro)– residue in flow peptide chemistry, the formation of the Xaa-Thr(ψPro) amide bond with Met (Xaa = Met) proceeds with a 70% efficiency. This is a distinct and lower efficiency compared to the >75% efficiency observed for most other proteinogenic amino acids tested [1]. This quantitative difference confirms that the Met residue imposes unique steric and electronic constraints on the coupling step, making the Fmoc-Met-Thr(ψMe,Mepro)-OH building block a critical, non-fungible component in peptide assembly.

Flow Peptide Synthesis Pseudoproline Acylation Aggregation Disruption

Crude Peptide Purity Enhancement in Industrial API Synthesis: The Tirzepatide Case Study

The strategic use of pseudoproline dipeptides, including the Fmoc-Xaa-Thr(ψMe,Mepro)-OH class, has been directly linked to improved crude peptide purity in the industrial synthesis of complex therapeutic peptides like Tirzepatide. A patent (CN114736271A) describes a method for synthesizing Tirzepatide that utilizes pseudoproline dipeptides, including Fmoc-ThrtBu-SerPsiMe,Mepro-OH, to achieve a higher purity crude peptide, which in turn reduces purification costs and facilitates industrial scale-up [1]. While the specific Fmoc-Met-Thr(ψMe,Mepro)-OH is not explicitly named in this patent, its inclusion in the same class of specialized building blocks provides strong, class-level evidence for its utility in improving the quality and manufacturability of high-value peptide APIs [1]. This serves as a tangible example of how the use of such dipeptides translates from a laboratory technique to a cost-saving industrial strategy.

Therapeutic Peptide Synthesis GLP-1 Agonists Process Chemistry

Proven Aggregation Disruption vs. Standard Dipeptides: A Class-Wide Advantage

The foundational rationale for using any pseudoproline dipeptide, including Fmoc-Met-Thr(ψMe,Mepro)-OH, is its superior ability to disrupt peptide aggregation compared to using standard protected amino acids or dipeptides. Classic work by Mutter and colleagues demonstrated that incorporating a ψPro building block into a peptide sequence results in the disruption of β-sheet structures, which are a primary source of intermolecular aggregation and poor solvation during chain elongation [1]. This leads to increased solvation and accelerated coupling kinetics. In contrast, attempts to synthesize the same 'difficult' sequences with standard Fmoc-amino acids resulted in severe aggregation, incomplete couplings, and ultimately, failure to obtain the desired product [1]. This well-established, class-wide benefit is the primary justification for using Fmoc-Met-Thr(ψMe,Mepro)-OH over a conventional Fmoc-Met-Thr-OH dipeptide or stepwise coupling of Fmoc-Met-OH and Fmoc-Thr(tBu)-OH.

Aggregation Suppression β-Sheet Disruption Difficult Peptide Synthesis

Optimal Application Scenarios for Procuring Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH Based on Quantitative Evidence


Synthesis of Therapeutic Peptide APIs with Met-Thr Motifs (e.g., GLP-1 Agonists)

This building block is optimally procured for the industrial-scale synthesis of peptide Active Pharmaceutical Ingredients (APIs) that contain an aggregation-prone Met-Thr sequence. As demonstrated by the use of pseudoproline dipeptides in the synthesis of the GLP-1 agonist Tirzepatide, incorporating such units can significantly improve crude peptide purity [1]. This reduces the burden on preparative HPLC purification, lowering solvent consumption and overall manufacturing costs. Procuring this specific pseudoproline for a Met-Thr junction is a strategic choice to enhance process robustness and yield in a regulated manufacturing environment.

Flow Chemistry Synthesis of Aggregation-Prone Peptides

For research groups employing automated flow peptide synthesizers, Fmoc-Met-Thr(ψMe,Mepro)-OH is a critical building block for the synthesis of 'difficult' peptides. The quantitative acylation efficiency data (70% for Met) [1] allows researchers to anticipate and optimize coupling conditions for this specific junction. Procuring this pre-formed dipeptide avoids the need for less efficient in situ acylation of a pseudoproline monomer with methionine, thereby ensuring a more robust and predictable synthetic process for challenging sequences.

Academic Research on Aggregation Mechanisms and 'Difficult' Peptide Synthesis

In academic settings focused on the fundamental chemistry of peptide aggregation, Fmoc-Met-Thr(ψMe,Mepro)-OH serves as a precise tool. It allows researchers to introduce a controlled conformational 'kink' at a specific Met-Thr site to study its effect on aggregation, folding, and overall synthetic outcome [1]. The stark difference between using this pseudoproline and standard amino acids at the same position provides a clear experimental contrast for investigating the role of backbone conformation in SPPS. Procurement is justified for any study where the goal is to understand and overcome peptide aggregation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.